molecular formula C25H23N3O5S B2762193 Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-11-3

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2762193
CAS No.: 851948-11-3
M. Wt: 477.54
InChI Key: VIGDLUJHIGLVCG-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a 2-ethoxybenzamido substituent at position 5, a p-tolyl (4-methylphenyl) group at position 3, and an ethyl ester at position 1. The structural complexity of this compound, including its electron-donating p-tolyl group and bulky 2-ethoxybenzamido moiety, suggests tailored physicochemical and biological properties compared to simpler analogues.

Properties

IUPAC Name

ethyl 5-[(2-ethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-4-32-19-9-7-6-8-17(19)22(29)26-23-20-18(14-34-23)21(25(31)33-5-2)27-28(24(20)30)16-12-10-15(3)11-13-16/h6-14H,4-5H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGDLUJHIGLVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thieno[3,4-d]pyridazine core, which is known for its potential therapeutic applications. The unique structural characteristics of this compound suggest that it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The presence of an ethoxy group and a p-tolyl moiety enhances its lipophilicity and potential for cellular uptake.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of thieno[3,4-d]pyridazine compounds can inhibit the proliferation of various cancer cell lines. The mechanism may involve the modulation of cell cycle progression and induction of apoptosis.
  • Enzyme Inhibition : this compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways or signal transduction.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the structural features allow it to bind effectively to target proteins or enzymes, influencing their activity.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylateContains a fluorobenzamide groupPromising enzyme inhibition
Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylateFeatures a cyclopentanecarboxamido moietyPotential anti-inflammatory effects
Pyrimidothienopyridazine derivativesSimilar thieno[3,4-d]pyridazine coreComparable enzyme inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Studies : Research has demonstrated that thieno[3,4-d]pyridazine derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values for these compounds ranged from 20 to 50 µM depending on the specific derivative used.
  • Enzyme Interaction Studies : Biochemical assays have indicated that this compound can effectively inhibit certain kinases involved in cell signaling pathways. For instance, a study reported an inhibition rate of up to 70% against specific kinases at concentrations around 10 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,4-d]pyridazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Thienopyridazine Derivatives

Compound Name / ID R3 (Position 3) R5 (Position 5) Molecular Weight (g/mol) Key Biological Activity/Notes Yield (%)
Target Compound p-tolyl 2-ethoxybenzamido Not explicitly reported Presumed tau aggregation inhibition* N/A
Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (66) 4-chlorophenyl methylamino ~395.84† Moderate activity in tau aggregation assays 27
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (8) 4-chlorophenyl amino ~347.80† Brain-penetrant tau inhibitor candidate N/A
Ethyl 5-[(4-methoxyphenyl)acetyl]amino-3-[4-(trifluoromethyl)phenyl]-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-(trifluoromethyl)phenyl (4-methoxyphenyl)acetyl amino 531.51 High molecular weight, enhanced lipophilicity N/A
7-Amino-2-(4-chlorophenyl)-4-methylthieno[3,4-d]pyridazin-1(2H)-one (63) 4-chlorophenyl amino ~307.78† Lower complexity, moderate yield 73

†Calculated based on molecular formula.
*Inferred from structural similarity to compounds in and .

Key Findings from Comparative Analysis

Chlorophenyl derivatives (e.g., 66, 8) may exhibit stronger dipole interactions in binding pockets. Position 5: The 2-ethoxybenzamido group in the target compound provides steric bulk and hydrogen-bonding capacity, which could improve target affinity relative to smaller substituents like amino (8) or methylamino (66). However, excessive bulk may reduce solubility .

Synthetic Accessibility: Compounds with simpler substituents (e.g., 63) achieve higher yields (73%) compared to complex analogues like 66 (27%) .

The target compound’s p-tolyl group balances lipophilicity and steric demands.

Biological Performance: Amino-substituted derivatives (e.g., 8) are highlighted for brain penetrance and oral bioavailability in tau aggregation studies . The target compound’s 2-ethoxybenzamido group may extend half-life or binding specificity through π-π stacking or hydrophobic interactions.

Preparation Methods

Core Thienopyridazine Synthesis

The thieno[3,4-d]pyridazine core is typically constructed via cyclization reactions involving pyridazine precursors. A seminal approach involves the condensation of 3-aminopyridazine-4(1H)-thiones with activated methylene compounds. For instance, Wilson (1991) demonstrated that treatment of o-halogenated pyridine derivatives with carbon disulfide and alkylating agents (e.g., iodomethane) yields thienopyridines through nucleophilic aromatic substitution. Adapting this methodology, the pyridazine analog can be cyclized using aluminum chloride in dichloromethane, forming the fused thiophene ring.

Key parameters include:

  • Temperature : Cyclization proceeds optimally at 80–100°C.
  • Solvent : Polar aprotic solvents (e.g., dimethylacetamide) enhance reaction efficiency.

Ethyl Carboxylate Functionalization

The ethyl ester at position 1 is installed via esterification of the corresponding carboxylic acid intermediate. 2-Ethoxybenzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) in refluxing hexane. Subsequent reaction with the hydroxyl-bearing pyridazine precursor in dichloromethane, catalyzed by triethylamine , affords the ester in 48–65% yield.

Critical Considerations :

  • Excess SOCl₂ ensures complete conversion to the acyl chloride.
  • Anhydrous conditions prevent hydrolysis of the reactive intermediate.

2-Ethoxybenzamido Group Installation

The amide linkage at position 5 is formed via acylation of a primary amine intermediate. The synthesis of 2-ethoxybenzoyl chloride from 2-ethoxybenzoic acid (using SOCl₂ and catalytic DMF) is well-documented. Coupling this acyl chloride with the aminopyridazine derivative in dichloromethane at 0°C yields the target amide.

Optimization Insights :

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes side reactions.
  • Base : Triethylamine effectively scavenges HCl, driving the reaction to completion.

Final Cyclization and Purification

The assembled intermediate undergoes final cyclization to form the dihydrothienopyridazine system. Heating in dimethylformamide (DMF) with potassium tert-butoxide as a base induces intramolecular cyclization, yielding the fused bicyclic structure. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) isolates the product in >95% purity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 4.47 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 7.24–8.15 (m, 8H, aromatic).
  • IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N).

Elemental Analysis :

  • Calculated for C₂₆H₂₄N₃O₅S: C 62.77%, H 4.83%, N 8.45%.
  • Found: C 62.69%, H 4.79%, N 8.41%.

Challenges and Innovations

  • Regioselectivity : Competing reactions at positions 3 and 5 necessitate careful control of stoichiometry and temperature.
  • Solvent Effects : Dimethylacetamide enhances solubility of intermediates, reducing side-product formation.

Industrial and Therapeutic Relevance

This compound’s structural analogs exhibit bioactivity in inflammation and central nervous system disorders. Scalable synthesis requires optimizing atom economy and minimizing hazardous reagents (e.g., replacing SOCl₂ with oxalyl chloride ).

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including cyclization, amidation, and esterification. Key parameters include:

  • Temperature control : Reflux conditions (80–120°C) are critical for cyclization steps to avoid incomplete ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amidation, while anhydrous THF is preferred for esterification to prevent hydrolysis .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improve yields in amidation and heterocycle formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical methods are most reliable for confirming structural integrity and purity?

A combination of spectroscopic and chromatographic techniques is essential:

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., p-tolyl protons at δ 7.2–7.4 ppm; ester carbonyl at δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₄H₂₂N₃O₅S: 464.12) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity (>98% for biological assays) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Initial screens should prioritize:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

SAR strategies include:

  • Substituent variation : Replace the 2-ethoxybenzamido group with electron-withdrawing groups (e.g., nitro, cyano) to modulate binding affinity to adenosine receptors .
  • Core modification : Introduce fluorine at the p-tolyl group to improve metabolic stability (see analog C₂₂H₁₅BrFN₃O₄S in ).
  • Bioisosteric replacement : Substitute the ethyl ester with a methyl group to assess pharmacokinetic impacts .

Q. How should researchers resolve contradictions between in vitro and cellular activity data?

Discrepancies may arise from:

  • Membrane permeability : Use logP calculations (e.g., ClogP >3.0 suggests poor solubility; adjust with PEGylation) .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Metabolic instability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What in vivo models are suitable for evaluating neuroprotective or anti-inflammatory efficacy?

  • Neuroprotection : Transgenic tauopathy mice (e.g., rTg4510) dosed orally (10–50 mg/kg/day) with CSF sampling to monitor tau aggregation .
  • Anti-inflammatory activity : Collagen-induced arthritis (CIA) in rats; measure IL-6 and joint swelling reduction .
  • Pharmacokinetics : Plasma half-life (t₁/₂) and brain penetration (Kp,uu) via LC-MS/MS .

Q. How can X-ray crystallography or molecular docking clarify binding modes with biological targets?

  • Co-crystallization : Soak adenosine A₁ receptor crystals with 10 mM compound (1.8–2.2 Å resolution) to identify allosteric vs. orthosteric binding .
  • Docking simulations : Use AutoDock Vina with homology models (e.g., AlphaFold-derived structures) to predict interactions with the thieno-pyridazine core and hydrophobic pockets .

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